molecular formula C18H7ClN4 B12627608 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile CAS No. 919273-07-7

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

Cat. No.: B12627608
CAS No.: 919273-07-7
M. Wt: 314.7 g/mol
InChI Key: PDULHHSJDCNHFB-UHFFFAOYSA-N
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Description

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and materials science. This compound, in particular, is characterized by the presence of a chlorine atom at the 9th position and four cyano groups at the 2nd, 3rd, 6th, and 7th positions of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the chlorination of 9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position. The crude product is then purified using column chromatography, eluted with hexane and dichloromethane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form anthracene derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like molecular oxygen and activated carbon can be employed.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Substituted anthracene derivatives.

    Oxidation: Anthracene and its oxidized forms.

    Reduction: Dihydroanthracene derivatives.

Scientific Research Applications

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in electron transfer processes, making it valuable in photophysical and electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is unique due to the presence of both a chlorine atom and multiple cyano groups, which impart distinct electronic and photophysical properties. These features make it suitable for specialized applications in organic electronics and materials science .

Properties

CAS No.

919273-07-7

Molecular Formula

C18H7ClN4

Molecular Weight

314.7 g/mol

IUPAC Name

9-chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

InChI

InChI=1S/C18H7ClN4/c19-18-16-4-14(8-22)12(6-20)2-10(16)1-11-3-13(7-21)15(9-23)5-17(11)18/h2-5,18H,1H2

InChI Key

PDULHHSJDCNHFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)Cl)C#N)C#N

Origin of Product

United States

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